![molecular formula C13H16N2O5S B2445624 {[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}acetic acid CAS No. 899718-42-4](/img/structure/B2445624.png)
{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}acetic acid
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Description
{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}acetic acid, also known as 1-propionyl-2,3-dihydro-1H-indol-5-yl sulfamate (PIDA), is a novel small molecule inhibitor of the enzyme histone deacetylase (HDAC). It has been studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and other diseases. PIDA has been found to be a potent inhibitor of HDAC activity in vitro, and to have a high selectivity for HDAC6. In addition, PIDA has been shown to be non-toxic in vitro and in vivo.
Scientific Research Applications
Synthesis of Nitrogen/Sulfur Heterocycles
A study by Boraei et al. (2020) explored the synthesis of nitrogen and sulfur heterocyclic systems by linking four distinct rings: indole, 1,2,4-triazole, pyridazine, and quinoxaline. The synthesis involved various aromatic aldehydes and resulted in high yields of the target compounds. The newly formed compounds were characterized using nuclear magnetic resonance (NMR) and mass spectral analysis, indicating potential for further research applications due to their high yield and unique structure Boraei et al., 2020.
Indole-3-Acetic Acid Derivatives for Research Tools
Ilić et al. (2005) developed derivatives of indole-3-acetic acid, an important hormone in plants and metabolite in humans, animals, and microorganisms, for use in designing novel research tools. These derivatives were designed for immobilized and carrier-linked forms of indole-3-acetic acid and its conjugates with biochemical tags or biocompatible molecular probes, providing a basis for further biochemical and medical research Ilić et al., 2005.
Bioconjugation and Imaging
Development of Water-Soluble Near-Infrared Dye
Pham et al. (2005) developed a water-soluble near-infrared dye with enhanced quantum yield and bioconjugation potential. The dye was designed for cancer detection through optical imaging, showcasing its potential application in molecular-based beacon development for diagnostic purposes. The stability of the dye and its conjugation to peptides were demonstrated, paving the way for broad applications in cancer detection Pham et al., 2005.
properties
IUPAC Name |
2-[(1-propanoyl-2,3-dihydroindol-5-yl)sulfonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c1-2-12(16)15-6-5-9-7-10(3-4-11(9)15)21(19,20)14-8-13(17)18/h3-4,7,14H,2,5-6,8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFWGMGTHOHGKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}acetic acid |
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